2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid
Description
Properties
IUPAC Name |
2-[N-benzyl-3-(trifluoromethoxy)anilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)23-14-8-4-7-13(9-14)20(11-15(21)22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXNRSJKLUETDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
N-Benzylation of 3-(trifluoromethoxy)aniline: This step involves the reaction of 3-(trifluoromethoxy)aniline with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-3-(trifluoromethoxy)aniline.
Acylation: The N-benzyl-3-(trifluoromethoxy)aniline is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The benzyl and acetic acid moieties contribute to the overall pharmacokinetic and pharmacodynamic properties of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
α-Amino-2-(trifluoromethoxy)benzeneacetic Acid (CAS 50845-77-7)
- Structure: Lacks the N-benzyl group but retains the trifluoromethoxy and α-amino-acetic acid moieties.
- Properties: Predicted pKa = 1.66 (acidic due to the α-amino and carboxylic acid groups), density = 1.454 g/cm³ .
Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (CAS 306935-79-5)
Functional Group Modifications
2-((2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl)sulfonyl)acetic Acid
- Structure : Replaces trifluoromethoxy with trifluoromethyl (-CF₃) and introduces a sulfonyl group.
- Properties : Higher acidity due to the sulfonyl group; priced at $918/500mg (95% purity) .
2-Amino-2-(3-methylphenyl)acetic Acid (CAS 187979-43-7)
Heterocyclic Analogues
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)
- Structure : Pyridine ring replaces benzene; bromo and trifluoromethoxy substituents.
Tabulated Comparison of Key Compounds
Biological Activity
2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid, with the CAS Number 2514942-07-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzyl group attached to an aniline derivative with a trifluoromethoxy substituent. This unique structure contributes to its reactivity and biological interactions.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. Enzyme inhibitors can modulate various biochemical pathways, making them valuable in drug development.
- Mechanism of Action : The compound may bind to the active site of specific enzymes, inhibiting their catalytic activity. This interaction can prevent substrate binding and alter metabolic processes.
- Case Study : A study demonstrated that similar compounds with an aniline structure exhibited significant inhibition against elastase, a serine protease involved in inflammation and tissue remodeling. The structure-activity relationship (SAR) indicated that modifications in the aromatic rings could enhance inhibitory potency .
Therapeutic Applications
The therapeutic applications of this compound are under investigation, particularly for its anti-inflammatory and anticancer properties.
- Anti-inflammatory Potential : Compounds with similar structures have shown promise in reducing inflammatory markers in vitro. For instance, derivatives of aniline have been linked to decreased production of pro-inflammatory cytokines in cell cultures .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, which are critical pathways for cancer treatment .
Comparative Studies
A comparative analysis with other related compounds reveals the unique biological profile of this compound.
| Compound | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Similar Aniline | Elastase Inhibitor | 60.4 µM |
| Compound B | Trifluoromethyl Aniline | Cytotoxicity | 25 µM |
| This compound | Unique Structure | Under Investigation | TBD |
The specific mechanism by which this compound exerts its biological effects is still being elucidated. However, it likely involves:
- Binding Interactions : The trifluoromethoxy group may enhance hydrophobic interactions with enzyme active sites.
- Modulation of Signaling Pathways : The compound might influence pathways related to inflammation and cell proliferation through receptor interactions.
Q & A
Basic: How can researchers optimize the synthesis of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid to achieve high purity and yield?
Methodological Answer:
Synthesis optimization for this compound involves a two-step approach:
Benzylation and Trifluoromethoxy Introduction : Start with 3-(trifluoromethoxy)aniline and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzyl intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Acetic Acid Sidechain Attachment : Use a nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) to attach the acetic acid moiety. Purify via column chromatography (≥95% purity) and confirm yield using HPLC with a C18 column .
Key Considerations :
- Control temperature (60–80°C) to avoid trifluoromethoxy group degradation.
- Use anhydrous solvents to minimize hydrolysis of intermediates.
Basic: What analytical techniques are recommended for characterizing the trifluoromethoxy group in this compound?
Methodological Answer:
- ¹⁹F NMR Spectroscopy : Primary tool for confirming the presence and chemical environment of the trifluoromethoxy (-OCF₃) group. Compare chemical shifts to reference compounds (e.g., δ -55 to -60 ppm in CDCl₃) .
- FT-IR Spectroscopy : Identify the C-F stretching vibrations (~1150–1250 cm⁻¹) and ether linkages (~1050–1150 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the structure .
Advanced: How should researchers address conflicting data between computational predictions and experimental results regarding the compound's reactivity?
Methodological Answer:
Re-examine Computational Models :
- Validate density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) for the trifluoromethoxy group, which may require adjusted basis sets due to electron-withdrawing effects .
Experimental Replication :
- Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity.
Cross-Validation :
- Compare results with structurally similar compounds (e.g., 4-methyl-2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid) to identify systemic discrepancies .
Advanced: What methodologies are effective in studying the compound's interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the acetic acid moiety’s electrostatic properties. Validate with free-energy perturbation calculations .
In Vitro Assays :
- Perform fluorescence polarization assays to measure binding affinity (Kd) to target proteins. Include controls with trifluoromethoxy-free analogs to isolate group-specific effects .
Metabolic Stability Testing :
- Use hepatic microsomes (human/rat) to assess oxidative degradation of the trifluoromethoxy group via LC-MS/MS .
Basic: What are the key considerations for ensuring the compound's stability under various experimental conditions?
Methodological Answer:
- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the trifluoromethoxy group. Avoid aqueous buffers unless stabilized with 1–5% DMSO .
- pH Sensitivity : Maintain pH 6–8 in solution to prevent acetic acid deprotonation and aggregation.
- Light Exposure : Shield from UV light to avoid photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .
Advanced: How can researchers design factorial experiments to evaluate the compound’s catalytic or inhibitory effects?
Methodological Answer:
Factor Selection :
- Independent variables: Concentration (0.1–10 mM), temperature (25–37°C), and solvent polarity (DMSO vs. ethanol).
Response Surface Methodology (RSM) :
- Use a central composite design to model nonlinear interactions between variables. Analyze via ANOVA to identify significant factors (p < 0.05) .
Validation :
- Replicate optimal conditions (e.g., 5 mM in ethanol at 30°C) across three batches to confirm reproducibility.
Advanced: What strategies resolve discrepancies in HPLC purity data across different laboratories?
Methodological Answer:
Standardized Protocols :
- Harmonize column type (C18, 5 µm), mobile phase (acetonitrile/0.1% TFA), and flow rate (1 mL/min) across labs .
Cross-Lab Calibration :
- Share a reference sample (e.g., 4-nitro-2-(trifluoromethyl)benzoic acid) to calibrate retention times and detector sensitivity .
Impurity Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
